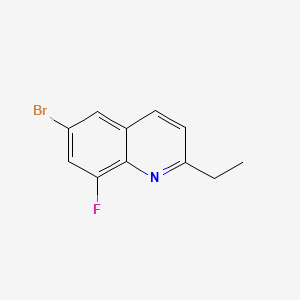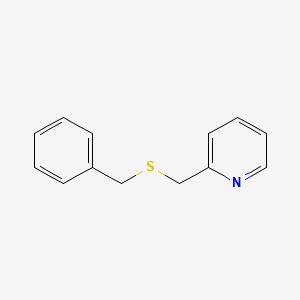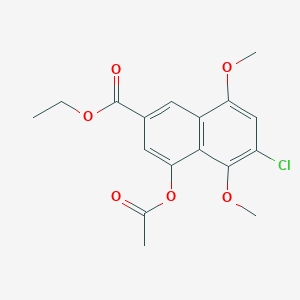
(4-bromo-2H-indazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2H-indazol-3-yl)methanamine: is a brominated indazole derivative with a methanamine group attached to the 3-position of the indazole ring. Indazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-2H-indazol-3-yl)methanamine typically involves the following steps:
Bromination: The starting material, 2H-indazole, undergoes bromination to introduce the bromo group at the 4-position.
Amination: The brominated indazole is then subjected to amination to introduce the methanamine group at the 3-position.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
(4-Bromo-2H-indazol-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Indazole-3-one derivatives.
Reduction Products: Reduced bromo derivatives.
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromo-2H-indazol-3-yl)methanamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which (4-bromo-2H-indazol-3-yl)methanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
(4-Bromo-2H-indazol-3-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other brominated indazoles, methanamine derivatives, and related heterocyclic compounds.
Uniqueness: The presence of the bromo group at the 4-position and the methanamine group at the 3-position contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H8BrN3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
(4-bromo-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,4,10H2,(H,11,12) |
Clé InChI |
QAKTYJFKCPQRJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C(=C1)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


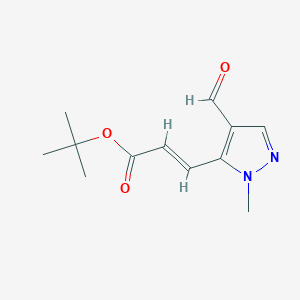


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)

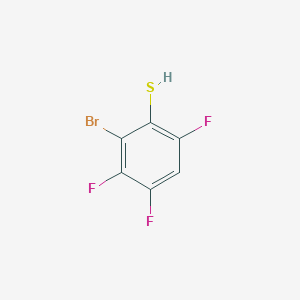
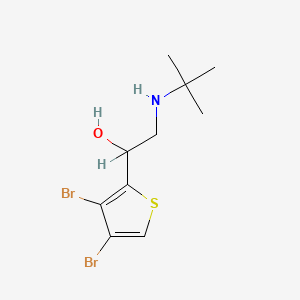
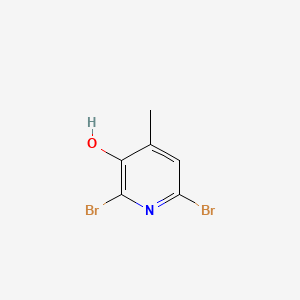
![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)

